![molecular formula C8H19O5P B14225847 Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate CAS No. 828268-14-0](/img/structure/B14225847.png)
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate dihydroxybutyl derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like triflic anhydride and chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phosphonate group mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (2R,3R)-2,3-dihydroxysuccinate
- Diethyl (2R,3S)-2,3-dibromosuccinate
Uniqueness
Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is unique due to its specific stereochemistry and the presence of both hydroxyl and phosphonate groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
828268-14-0 |
|---|---|
Molecular Formula |
C8H19O5P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
(2R,3S)-1-diethoxyphosphorylbutane-2,3-diol |
InChI |
InChI=1S/C8H19O5P/c1-4-12-14(11,13-5-2)6-8(10)7(3)9/h7-10H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
QAOLULUEQUIKBM-YUMQZZPRSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H]([C@H](C)O)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(C(C)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


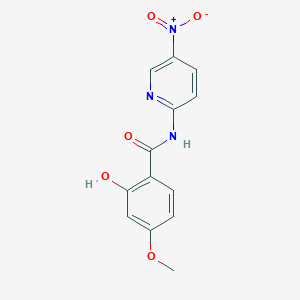

![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
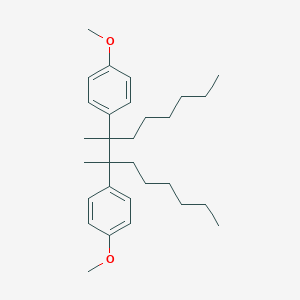
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
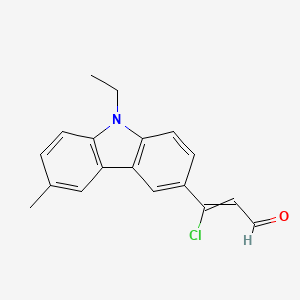
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
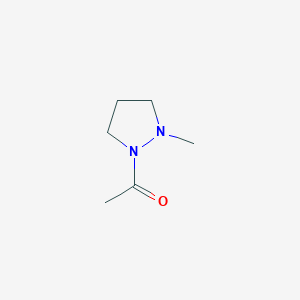
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
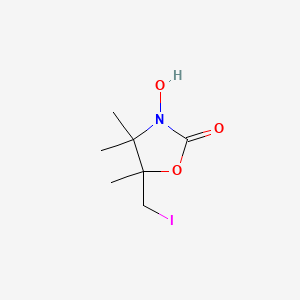
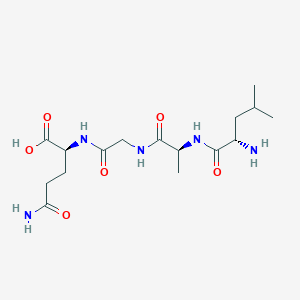
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
